Propan-2-yl 4-aminopentanoate hydrochloride

Overview

Description

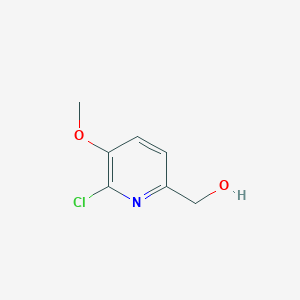

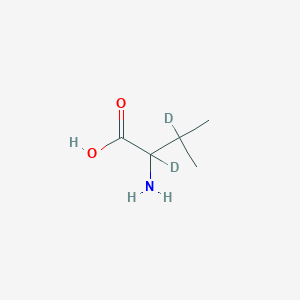

“Propan-2-yl 4-aminopentanoate hydrochloride” is a chemical compound with the CAS Number: 1795436-37-1 . It has a molecular weight of 195.69 . The IUPAC name for this compound is isopropyl 4-aminopentanoate hydrochloride .

Molecular Structure Analysis

The InChI code for “Propan-2-yl 4-aminopentanoate hydrochloride” is 1S/C8H17NO2.ClH/c1-6(2)11-8(10)5-4-7(3)9;/h6-7H,4-5,9H2,1-3H3;1H . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“Propan-2-yl 4-aminopentanoate hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Psychiatric Applications

Valproate, chemically related to Propan-2-yl 4-aminopentanoate hydrochloride, is primarily utilized in psychiatric medicine, particularly for the treatment of bipolar disorder. It affects neurotransmission pathways involving dopamine, GABA, and glutamate, and exhibits efficacy in acute mania treatment, either as monotherapy or in combination with antipsychotics. Despite its psychiatric benefits, the application of valproate in other disorders like schizophrenia and borderline personality disorder remains limited due to insufficient data. The compound's use in women of childbearing potential is significantly constrained due to its teratogenic effects, which include neural tube defects and potential links to decreased verbal intelligence in offspring (Haddad et al., 2009).

Anesthetic and Sedative Properties

Propofol, another derivative, is widely used as an intravenous anaesthetic and sedative. It provides rapid induction and maintenance of anesthesia or sedation with minimal excitatory effects. Propofol's suitability for outpatient surgery is highlighted by its superior recovery profile and low incidence of postoperative nausea and vomiting. Its pharmacodynamics involve potentiation at the GABAA receptor, making it a favorable choice for sedation in intensive care settings, though its use requires careful monitoring due to potential cardiopulmonary disturbances (Langley & Heel, 1988).

Antimicrobial Potential of Chitosan

Chitosan, a biopolymer with structural similarities, has garnered interest for its antimicrobial properties, which are attributed to its unique chemical composition and high charge density. Although not primarily an antimicrobial agent, chitosan's role in food and pharmaceutical formulations is increasingly studied. The exact mechanisms underlying its antimicrobial activity are complex and necessitate a deeper understanding for optimized use in chitosan-based antimicrobial systems (Raafat & Sahl, 2009).

Cancer Therapy Potential

The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is under investigation for its antitumor efficacy across several cancer models. While primarily an immunosuppressant, FTY720 exhibits potential antitumor effects through mechanisms distinct from its immunosuppressive properties. This divergence suggests a promising avenue for cancer therapy research, emphasizing the need for further exploration of FTY720's molecular targets (Zhang et al., 2013).

Safety and Hazards

The safety information for “Propan-2-yl 4-aminopentanoate hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands and face thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

properties

IUPAC Name |

propan-2-yl 4-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)11-8(10)5-4-7(3)9;/h6-7H,4-5,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCQYXIHKQKUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 4-aminopentanoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)

![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)

![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)

![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)

![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)